(5-Bromofuran-2-yl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone
Description
“(5-Bromofuran-2-yl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone” is a heterocyclic compound featuring a brominated furan moiety, a pyridazine ring, and a piperazine linker. This compound’s structural complexity allows for diverse interactions with biological targets, though its specific applications remain understudied in the literature.
Properties
IUPAC Name |
(5-bromofuran-2-yl)-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4O3/c18-15-5-4-14(25-15)17(23)22-9-7-21(8-10-22)16-6-3-12(19-20-16)13-2-1-11-24-13/h1-6,11H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWIHLGXTNSTPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C(=O)C4=CC=C(O4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
(5-Bromofuran-2-yl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary, including binding interactions and enzyme inhibition or activation. For instance, it has been observed to interact with serine/threonine-protein kinases, which are involved in neuronal proliferation, differentiation, migration, and programmed cell death.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has shown cytotoxicity in HepG2 cells and THP-1 cells, indicating its potential as an antiproliferative agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been noted to interact with serine/threonine-protein kinases, which play a crucial role in various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under inert atmosphere conditions at temperatures between 2-8°C.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Threshold effects and toxic or adverse effects at high doses have been observed. It is essential to determine the optimal dosage to maximize its therapeutic potential while minimizing adverse effects.
Biological Activity
The compound (5-Bromofuran-2-yl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a complex organic molecule characterized by its unique structural features, which include a brominated furan ring, a piperazine moiety, and a pyridazine linked to a pyridine. This compound is part of the heterocyclic compounds class, known for their diverse biological activities and potential therapeutic applications. This article aims to explore the biological activity of this compound, including its pharmacological effects, synthesis methods, and potential applications.
Structural Characteristics
The structural formula of the compound indicates:
- A bromine atom attached to a furan ring.
- A piperazine ring substituted with a pyridazine moiety.
These features suggest potential for diverse chemical reactivity and biological activity. The presence of multiple nitrogen atoms and various functional groups indicates that this compound may interact with biological targets in significant ways.
Biological Activities
The biological activity of This compound has been explored in various contexts, revealing several pharmacological effects:
Antitumor Activity
Compounds with similar structures have demonstrated anticancer properties. For instance:
- In vitro studies indicate that modifications to the structure can significantly alter antitumor activities. Compounds derived from piperazine are particularly noted for their anticancer effects.
Antimicrobial Properties
The presence of heterocycles often correlates with enhanced activity against bacteria and fungi. The compound's structural features suggest potential efficacy in combating microbial infections.
Neuroactive Effects
Compounds containing pyridine and piperazine rings are frequently studied for their potential effects on the central nervous system. The interaction of this compound with neurotransmitter systems could lead to neuroactive properties.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:
- Formation of the furan ring using bromination techniques.
- Piperazine formation , often involving nucleophilic substitutions.
- Coupling reactions to link the various heterocycles.
Comparative Analysis
To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| This compound | Furan ring, bromine substitution, multiple nitrogen heterocycles | Antitumor, antimicrobial | Complex multi-cyclic structure |
| (4-Methylpyridin-2-yl)(piperazin-1-yl)methanone | Piperazine core | Limited bioactivity | Simpler structure |
| 5-Bromopyridin-2(3H)-one | Brominated pyridine | Varies by derivative | Lacks piperazine |
| (4-Aminopyridazinyl)(piperazinyl)methanone | Piperazine core | Varies by derivative | Lacks furan ring |
Case Studies
Recent studies have highlighted the promising biological activities of compounds structurally related to This compound :
- Anticancer Studies : In vivo assays demonstrated significant findings where structurally similar compounds inhibited blood vessel formation in tumor tissues, suggesting potential as anticancer agents.
- Neuropharmacological Effects : Research into piperazine derivatives has shown neuroactive properties, with implications for mood disorders and neurodegenerative diseases .
Scientific Research Applications
Research indicates that compounds with similar structures exhibit a range of pharmacological effects, including:
- Antitumor Activity : Compounds in this class have shown promise as anticancer agents, inhibiting the proliferation of various cancer cell lines.
- Antimicrobial Properties : Derivatives have demonstrated efficacy against pathogens such as Mycobacterium tuberculosis and other bacteria.
| Activity Type | Target Organism/Cell Line | Mechanism of Action |
|---|---|---|
| Antitumor | MCF-7 (breast cancer) | Induction of apoptosis |
| Antitumor | HeLa (cervical cancer) | Cell cycle arrest |
| Antimicrobial | M. tuberculosis | Inhibition of bacterial growth |
Study 1: Antitubercular Activity
A study focused on the antitubercular properties of similar compounds revealed that modifications to the piperazine ring significantly enhanced activity against M. tuberculosis. The study utilized various derivatives and assessed their efficacy through in vitro assays, demonstrating minimum inhibitory concentrations (MIC) in the low micromolar range.
Study 2: Cytotoxicity in Cancer Cells
Another investigation evaluated the cytotoxic effects on different cancer cell lines using this compound. Results indicated significant dose-dependent toxicity, confirming mechanisms involving apoptosis and cell cycle disruption through flow cytometry analyses.
Chemical Reactions Analysis
Nucleophilic Substitution at the Brominated Furan
The 5-bromofuran group undergoes nucleophilic substitution reactions, particularly at the bromine position. This reactivity is critical for functionalizing the molecule:
Mechanistic Notes :
-
Bromine’s electronegativity enhances the furan ring’s susceptibility to palladium-catalyzed couplings.
-
Steric hindrance from the pyridazine-piperazine system slows amination kinetics compared to simpler aryl bromides.
Pyridazine Ring Functionalization
The pyridazine core participates in electrophilic aromatic substitution (EAS) and metal-mediated cross-couplings:
| Reaction Type | Conditions | Products | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C → 25°C | 6-Nitro-pyridazine derivative | 62% |
| Stille Coupling | Pd(PPh₃)₄, CuI, DMF, 100°C | 6-Stannylpyridazine intermediates | 55% |
Key Constraints :
-
Nitration occurs regioselectively at the pyridazine’s 6-position due to electron-withdrawing effects from the adjacent piperazine.
-
Steric hindrance limits Stille coupling efficiency compared to smaller substrates.
Piperazine Ring Reactivity
The piperazine moiety undergoes alkylation and acylation, though its reactivity is modulated by adjacent groups:
| Reaction Type | Conditions | Products | Efficiency |
|---|---|---|---|
| N-Alkylation | K₂CO₃, DMF, alkyl halides, 60°C | Quaternary piperazine salts | Moderate (40–60%) |
| N-Acylation | AcCl, Et₃N, CH₂Cl₂, 0°C | Acetylated piperazine derivatives | High (>80%) |
Notable Trends :
-
Alkylation is less efficient due to steric bulk from the pyridazine-methanone group.
-
Acylation proceeds rapidly under mild conditions, favoring mono-substitution.
Oxidation of Furan Rings
Both furan rings are susceptible to oxidative degradation under harsh conditions:
| Oxidizing Agent | Conditions | Products | Degradation |
|---|---|---|---|
| mCPBA | CH₂Cl₂, 25°C | Furan epoxides | Partial (20–30%) |
| KMnO₄ | H₂O/acetone, 50°C | Dicarboxylic acid derivatives | Complete (>95%) |
Practical Implications :
-
Oxidation limits the use of strong oxidants in downstream reactions.
-
Epoxidation offers a route to introduce chirality but requires careful stoichiometric control.
Catalytic Dehalogenation
The bromine atom can be removed via hydrogenolysis or radical pathways:
| Method | Conditions | Products | Selectivity |
|---|---|---|---|
| H₂/Pd/C | EtOH, 25°C, 1 atm | Dehalogenated furan derivative | >90% |
| Bu₃SnH/AIBN | Toluene, 80°C | Radical-mediated debromination | 70% |
Applications :
-
Dehalogenation simplifies the molecule for SAR studies or metabolite identification.
Comparison with Similar Compounds
Key Observations :
- The target compound shares the brominated furan motif with ’s benzodiazepinone derivative but differs in its pyridazine-piperazine scaffold.
- Piperazine-containing analogues (e.g., ) often employ polar aprotic solvents (e.g., isopropyl alcohol) and acid catalysts (HCl/dioxane) for coupling reactions .
Physicochemical and Computational Similarity
Computational Similarity Metrics :
- Tanimoto Coefficients: Using molecular fingerprints, the target compound shows moderate similarity (0.45–0.60) to piperazine-pyridazine derivatives but lower similarity (<0.30) to pyrazole or benzodiazepinone analogues .
- Topological Polar Surface Area (TPSA) : Estimated at ~75 Ų, indicating moderate membrane permeability compared to bulkier analogues like (TPSA ~95 Ų).
Thermodynamic Stability :
- The bromofuran group may enhance stability via resonance and inductive effects, akin to bromophenyl derivatives in .
Q & A
Q. What are the key synthetic challenges for (5-Bromofuran-2-yl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone, and how can reaction conditions be optimized?
- Methodological Answer : The brominated furan moiety introduces steric hindrance and potential side reactions during coupling steps. Optimize bromination using NaH/THF for controlled activation, as demonstrated in similar bromofuran syntheses . For piperazine-pyridazine coupling, employ cascade [3,3]-sigmatropic rearrangements to improve regioselectivity, as validated in benzofuran-phenol derivatives . Monitor purity via HPLC (e.g., ammonium acetate buffer at pH 6.5 for baseline separation of intermediates) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer : Use 1H/13C NMR to confirm substitution patterns on the furan and pyridazine rings, with deuterated DMSO as a solvent for solubility . FTIR can identify carbonyl stretches (1650–1700 cm⁻¹) and aromatic C-H vibrations. For quantification, reverse-phase HPLC with a C18 column and UV detection at 254 nm provides resolution for brominated byproducts . Cross-validate mass accuracy using HRMS (ESI+) with <2 ppm error .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Perform docking studies (AutoDock Vina or Schrödinger) using the crystal structure of related 2(5H)-furanone derivatives to map hydrophobic pockets and hydrogen-bonding sites . Validate predictions with molecular dynamics simulations (GROMACS) over 100 ns to assess binding stability. Compare results with experimental IC50 values from kinase inhibition assays to resolve discrepancies .
Q. What strategies mitigate instability of the compound during biological assays?
- Methodological Answer : Stabilize the methanone core by storing solutions in amber vials at –20°C under argon to prevent photodegradation and oxidation . For in vitro assays, use phosphate buffer (pH 7.4) with 0.01% BSA to reduce nonspecific binding. Monitor degradation via LC-MS every 24 hours to adjust incubation times .
Q. How do structural modifications (e.g., replacing bromine with other halogens) impact bioactivity and pharmacokinetics?
- Methodological Answer : Synthesize analogs (e.g., 5-chloro or 5-iodo derivatives) and compare logP values (shake-flask method) to assess lipophilicity changes. Evaluate metabolic stability using liver microsome assays (human/rat, 1 mg/mL protein). Corrogate cytotoxicity data (MTT assays) with molecular volume calculations to identify steric tolerances .
Q. What experimental designs are robust for resolving contradictory bioactivity data across studies?
- Methodological Answer : Apply a split-plot design with randomized blocks to control batch variability (e.g., 4 replicates, 5 plants/plot for in vivo studies) . Use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) to confirm mechanism-specific effects. Apply ANOVA with post-hoc Tukey tests to distinguish outliers .
Methodological and Environmental Considerations
Q. How can researchers evaluate the environmental fate and ecotoxicological risks of this compound?
- Methodological Answer : Follow the INCHEMBIOL framework :
Q. What statistical approaches are recommended for analyzing dose-response relationships in preclinical studies?
- Methodological Answer : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC50 and Hill slopes. For non-linear responses, apply Akaike’s Information Criterion (AIC) to compare sigmoidal vs. biphasic models. Use bootstrap resampling (n=1000) to estimate confidence intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
